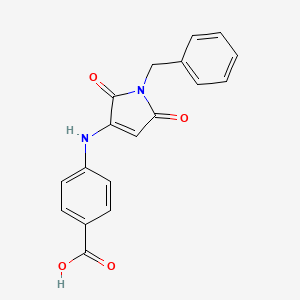

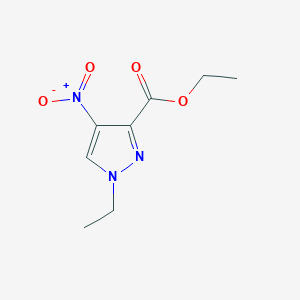

4-((1-benzyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((1-benzyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid” is a unique chemical with the molecular formula C18H14N2O4 . It has a molecular weight of 322.32 . The compound belongs to the class of organic compounds known as phenylalanine and derivatives .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides, the cyclization of which gave 4- (2,5-dihydro-2,5-dioxo-1 H -pyrrol-1-yl)benzoic and 4- (2,5-dihydro-2,5-dioxo-1 H -pyrrol-1-yl)phenylethanoic acids amides . These complexes were also tested against different bacteria and fungi to determine their toxicity .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for this compound is 1S/C18H14N2O4/c21-16-10-15 (19-14-8-6-13 (7-9-14)18 (23)24)17 (22)20 (16)11-12-4-2-1-3-5-12/h1-10,19H,11H2, (H,23,24) .Chemical Reactions Analysis

The compound is known to react with various nucleophilic and electrophilic reagents, enter into cycloaddition reactions, and also easily polymerize and copolymerize with various unsaturated compounds .Physical and Chemical Properties Analysis

The compound is solid in form . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Photophysical Properties of Lanthanide Complexes

Research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including similar benzoic acid derivatives, has shown significant promise. These compounds have been synthesized and characterized, displaying interesting photophysical properties. For instance, lanthanide complexes derived from these benzoic acid derivatives exhibit bright green luminescence efficiencies and longer excited state lifetimes, which could be beneficial for applications in materials science and optoelectronics (Sivakumar et al., 2011).

Aggregation Enhanced Emission Properties

Pyridyl substituted benzoic acid derivatives have been identified to display aggregation-enhanced emission (AEE) properties. These findings are critical for the development of new materials with potential applications in sensing, organic electronics, and photonics. The ability to form nano-aggregates with enhanced emission in various solvent polarities highlights the versatility of these compounds (Srivastava et al., 2017).

Antimicrobial Activity

Several studies have focused on the synthesis and antimicrobial activity of compounds containing benzoic acid derivatives. For example, new compounds containing benzoic acid derivatives attached to 4-benzoimidazol-2-yl moiety have been constructed and evaluated for their antimicrobial activities. These compounds have shown significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, indicating their potential as novel antimicrobial agents (El-Meguid, 2014).

Organic Synthesis and Biological Applications

Research on organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its derivatives has provided insights into their synthesis, spectral characterization, and potential biological applications. These complexes have been tested against different bacteria and fungi to determine their toxicity levels, offering a new avenue for the development of compounds with biological applications (Shahid et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(1-benzyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-16-10-15(19-14-8-6-13(7-9-14)18(23)24)17(22)20(16)11-12-4-2-1-3-5-12/h1-10,19H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHVQKMTNWGFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715981.png)

![8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2715982.png)

![N-(4-fluorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2715987.png)

![1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2715992.png)

![1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715995.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate](/img/structure/B2715996.png)

![6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2715997.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B2716000.png)